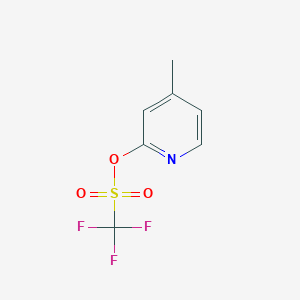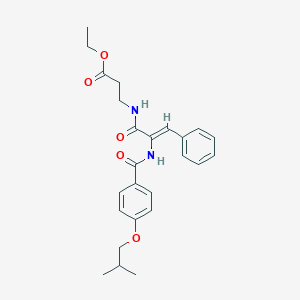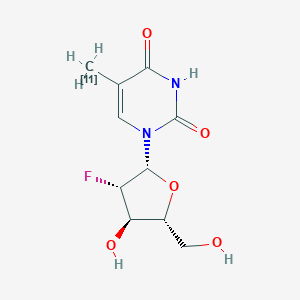
Tris(2-(4-(1-benzylpyridinio))ethyl)phosphinoxide trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCPP is a highly fluorescent dye that has been extensively used in biomedical research, including imaging, sensing, and detection. TCPP is a water-soluble compound that exhibits high photostability and low cytotoxicity, making it an ideal candidate for biological applications. TCPP is a member of the phosphonium family, which is known for its excellent photophysical properties.
Mecanismo De Acción
The fluorescence of TCPP is attributed to the presence of a phosphonium group, which allows for efficient energy transfer between the dye and its surroundings. TCPP has a large Stokes shift, which means that the emission wavelength is shifted from the excitation wavelength, making it easier to detect. TCPP has a high quantum yield, which means that it emits a large amount of fluorescence per absorbed photon.
Biochemical and Physiological Effects:
TCPP has been shown to have low cytotoxicity and does not affect cell viability or proliferation. TCPP has been used to label and track cells in vitro and in vivo without affecting their biological functions. TCPP has also been used to study the uptake and distribution of drugs in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TCPP is its high photostability, which allows for long-term imaging and monitoring of biological processes. TCPP is also water-soluble and can be easily conjugated to biomolecules such as proteins and antibodies. However, TCPP has a relatively low fluorescence quantum yield compared to other dyes, which may limit its sensitivity in some applications.
Direcciones Futuras
TCPP has great potential for future applications in biomedical research. One possible direction is the development of TCPP-based biosensors for the detection of disease biomarkers and environmental pollutants. Another direction is the use of TCPP for targeted drug delivery and imaging of specific tissues or cells. Further research is needed to explore the full potential of TCPP in biomedical applications.
In conclusion, TCPP is a highly fluorescent dye that has been widely used in scientific research applications. TCPP has excellent photophysical properties, low cytotoxicity, and high photostability, making it an ideal candidate for biological applications. TCPP has been used in fluorescence imaging, sensing, and detection, and has great potential for future applications in biomedical research.
Métodos De Síntesis
The synthesis of TCPP involves the reaction of 1-benzylpyridinium chloride with triethylphosphite in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with hydrogen chloride to obtain TCPP trichloride. The synthesis of TCPP is relatively straightforward and can be carried out in a few steps.
Aplicaciones Científicas De Investigación
TCPP has been widely used in scientific research applications, including fluorescence imaging, sensing, and detection. TCPP has been used to detect the presence of various analytes such as metal ions, amino acids, and proteins. TCPP has also been used in biomedical imaging to visualize cellular structures and monitor biological processes.
Propiedades
Número CAS |
182048-56-2 |
|---|---|
Nombre del producto |
Tris(2-(4-(1-benzylpyridinio))ethyl)phosphinoxide trichloride |
Fórmula molecular |
C42H45Cl3N3P |
Peso molecular |
729.2 g/mol |
Nombre IUPAC |
tris[2-(1-benzylpyridin-1-ium-4-yl)ethyl]phosphane;trichloride |
InChI |
InChI=1S/C42H45N3P.3ClH/c1-4-10-40(11-5-1)34-43-25-16-37(17-26-43)22-31-46(32-23-38-18-27-44(28-19-38)35-41-12-6-2-7-13-41)33-24-39-20-29-45(30-21-39)36-42-14-8-3-9-15-42;;;/h1-21,25-30H,22-24,31-36H2;3*1H/q+3;;;/p-3 |
Clave InChI |
OVVYOIFKVGBECL-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)CCP(CCC3=CC=[N+](C=C3)CC4=CC=CC=C4)CCC5=CC=[N+](C=C5)CC6=CC=CC=C6.[Cl-].[Cl-].[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)CCP(CCC3=CC=[N+](C=C3)CC4=CC=CC=C4)CCC5=CC=[N+](C=C5)CC6=CC=CC=C6.[Cl-].[Cl-].[Cl-] |
Sinónimos |
tris[2-(1-benzylpyridin-4-yl)ethyl]phosphane trichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)



![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)


![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)


